Phyllanthostatin A

Oncology Natural products Cytostatic agents

Generic substitution among arylnaphthalene lignans is invalid-Phyllanthostatin A's 3-acetyloxymethyl substitution and β-D-glucopyranose glycosylation confer unique solubility, permeability, and target engagement profiles. Researchers relying on justicidin B alone miss glycosylation-dependent SAR insights. • P388 lymphocytic leukemia ED₅₀ 4 µg/mL; complete ZIKV viral load reduction in Vero cells. • Slow solution-phase transformation to justicidin B enables time-dependent prodrug/hydrolysis studies. • TPSA 180.00 Ų, AlogP 1.27, water solubility 0.26 g/L-benchmark for glycosylated lignan ADMET modeling. Sourced from validated natural product isolation (≥95% purity); standard global R&D shipping applies.

Molecular Formula C29H30O13
Molecular Weight 586.5 g/mol
CAS No. 119767-19-0
Cat. No. B192094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhyllanthostatin A
CAS119767-19-0
Synonymsphyllanthostatin A
Molecular FormulaC29H30O13
Molecular Weight586.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(C(=C2C=C(C(=CC2=C1)OC)OC)C3=CC4=C(C=C3)OCO4)C(=O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C29H30O13/c1-13(31)38-11-16-6-15-8-19(36-2)20(37-3)9-17(15)23(14-4-5-18-21(7-14)40-12-39-18)24(16)28(35)42-29-27(34)26(33)25(32)22(10-30)41-29/h4-9,22,25-27,29-30,32-34H,10-12H2,1-3H3/t22-,25-,26+,27-,29+/m1/s1
InChIKeyKQSAUOPDQAYSSQ-GPXXLQEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phyllanthostatin A: Cytostatic Arylnaphthalene Lignan Glycoside for Oncology and Antiviral Research Procurement


Phyllanthostatin A (CAS 119767-19-0) is an arylnaphthalene lignan glycoside first isolated from the roots and leaves of Phyllanthus acuminatus Vahl (Euphorbiaceae), a Central American tree [1][2]. The compound comprises a justicidin B-derived aglycone core bearing a β-D-glucopyranose moiety and a distinctive 3-acetyloxymethyl substituent on the naphthalene ring, yielding a molecular formula of C₂₉H₃₀O₁₃ and a molecular weight of 586.5 g/mol [3][4]. Phyllanthostatin A exhibits cytostatic activity against the NCI murine P388 lymphocytic leukemia cell line and has demonstrated antiviral efficacy against Zika virus in Vero cells [2][5].

Compound type Glycosylated arylnaphthalene lignan probe
Research workflow Cell-model endpoint review and antiviral screening context
Key selection context Structurally distinct glycoside for SAR vs. justicidin B core
Stability note Solution-state lability reported; time-dependent assay design review needed

Why In-Class Arylnaphthalene Lignans Cannot Substitute for Phyllanthostatin A in Bioactivity-Guided Research


Generic substitution among arylnaphthalene lignans is not scientifically valid due to Phyllanthostatin A's unique structural features that directly govern its biological fate and functional profile. The compound possesses a 3-acetyloxymethyl substitution on the naphthalene core combined with β-D-glucopyranose glycosylation, distinguishing it from simpler aglycones such as justicidin B [1]. Critically, Phyllanthostatin A undergoes slow transformation into justicidin B in solution, a chemical lability that directly impacts experimental design, storage protocols, and interpretation of time-dependent assays [1][2]. Furthermore, the glycosylated structure confers differential solubility, membrane permeability, and target engagement properties that cannot be replicated by non-glycosylated analogs [3]. The quantitative differentiation evidence below establishes precisely why Phyllanthostatin A occupies a distinct scientific position relative to its closest comparators.

Phyllanthostatin A β-D-glucopyranose + 3-acetyloxymethyl substitution; slow transformation to aglycone in solution
Justicidin B / non-glycosylated analogs Lacks glycosidic lability; solubility, permeability, and target engagement profile may not transfer
Phyllanthostatin A Reported cytostatic ED₅₀ 4 µg/mL (P388) and complete ZIKV viral load reduction at select concentrations
Phyllanthostatin 1 / Phyllanthoside Different glycosylation pattern; in vivo model-response endpoints may differ from phyllanthostatin A

Phyllanthostatin A: Quantified Differentiation Against Comparator Arylnaphthalene Lignans


P388 Murine Leukemia Cytostatic Activity: Phyllanthostatin A vs. Phyllanthostatin 1 and Phyllanthoside In Vivo Efficacy Comparison

Phyllanthostatin A demonstrates in vitro cytostatic activity against P388 murine lymphocytic leukemia cells with an ED₅₀ of 4 µg/mL, establishing a defined potency benchmark for this specific glycoside [1][2]. However, in vivo efficacy differentiation is critical: while Phyllanthostatin A's in vivo activity data remain limited in the primary literature, the structurally related phyllanthostatin 1 and phyllanthoside demonstrated substantial in vivo antitumor activity in murine models, with phyllanthoside achieving increases in life span of 40-50% in P388 leukemia at doses of 7-80 mg/kg and 90% ILS in B16 melanoma at 16 mg/kg; phyllanthostatin 1 achieved 105% ILS in B16 melanoma at 24 mg/kg [3]. This cross-study comparison highlights that Phyllanthostatin A's distinct glycosylation pattern (β-D-glucopyranose with 3-acetyloxymethyl substitution) correlates with a different efficacy profile relative to the more extensively characterized phyllanthostatin 1/phyllanthoside series, supporting its utility as a structurally distinct tool compound for investigating structure-activity relationships within this lignan glycoside class.

P388 Cytostatic Activity
Cross-study comparable
ED₅₀ 4 µg/mL (P388 in vitro); in vivo efficacy not established. Comparators show 40-105% ILS in murine tumor models.
Supports cell-model response context; distinct in vitro-to-in vivo translation profile for SAR studies.
Cross-study; direct head-to-head in vivo comparison not available.
Oncology Natural products Cytostatic agents

Structural Lability: Quantitative Transformation Kinetics of Phyllanthostatin A to Justicidin B

Phyllanthostatin A undergoes slow but chemically significant transformation in solution to its aglycone counterpart, justicidin B, a process documented in the original isolation and structural elucidation studies [1][2]. This transformation represents the hydrolytic cleavage of the β-D-glucopyranose moiety at the ester linkage, converting the glycoside to the parent arylnaphthalene lignan. While the precise half-life varies with solvent conditions, temperature, and pH, this inherent chemical lability is a defined structural characteristic of Phyllanthostatin A that distinguishes it from justicidin B and other non-glycosylated arylnaphthalene lignans [1]. The aglycone justicidin B is a structurally simpler arylnaphthalene lignan lacking both the glucose moiety and the 3-acetyloxymethyl substitution, and exhibits distinct biological activities including potent antiviral effects against Zika virus (99.9% viral load reduction post-infection) and documented inhibition of endosomal internalization and acidification [3].

Transformation to Justicidin B
Direct head-to-head
Slow glycosidic hydrolysis in solution; 0.007% isolation yield. Justicidin B is stable aglycone with 99.9% ZIKV load reduction.
Chemical lability context; time-dependent assays may confound activity attribution.
Solution-state stability; review experimental time-course design.
Natural products chemistry Chemical stability Glycoside hydrolysis

Zika Virus Antiviral Activity: Phyllanthostatin A vs. Justicidin B and Other Glycosylated Lignans

In a direct head-to-head evaluation of anti-ZIKV activity in Vero cells, Phyllanthostatin A completely reduced viral load in at least one of the concentrations evaluated, alongside tuberculatin and justicidin B [1][2]. The study tested five compounds from Phyllanthus brasiliensis leaves: justicidin B (a non-glycosylated lignan) and four glycosylated lignans (tuberculatin, phyllanthostatin A, 5-O-β-D-glucopyranosyljusticidin B, and cleistanthin B). Among the five compounds, justicidin B emerged as the principal active component with a defined mechanism involving inhibition of endosomal internalization and acidification during post-infection stages, achieving a 99.9% viral load reduction when treatment was initiated 24 h after infection [1]. Phyllanthostatin A demonstrated complete viral load reduction but at a less thoroughly characterized potency level, and its precise anti-ZIKV mechanism remains to be fully elucidated.

Zika Virus Antiviral Activity
Direct head-to-head
Complete viral load reduction at select concentrations. Justicidin B achieves 99.9% reduction with defined endosomal mechanism.
Supports antiviral screening context; glycosylation impact on potency and mechanism review.
Vero cells; post-infection treatment; MTT and plaque assay.
Antiviral research Zika virus Flavivirus inhibition

ADMET and Drug-Likeness Profile: Phyllanthostatin A Predicted Properties vs. Arylnaphthalene Class Baseline

Computational ADMET predictions using admetSAR 2.0 provide a quantified in silico profile for Phyllanthostatin A that distinguishes it from non-glycosylated arylnaphthalene lignans [1]. The compound exhibits a calculated logP of 1.27 (AlogP) and XlogP of 2.00, a topological polar surface area (TPSA) of 180.00 Ų, and a predicted water solubility of 0.26 g/L (ALOGPS) [1][2]. This physicochemical profile differs substantially from non-glycosylated arylnaphthalene lignans such as justicidin B, which lack the glucose moiety and consequently exhibit lower TPSA, higher lipophilicity, and distinct membrane permeability characteristics. Predictions indicate 64.3% probability of human intestinal absorption, 80% probability of not being orally bioavailable (consistent with glycosidic structure), and a predicted blood-brain barrier penetration probability of 75% (negative) [1]. CYP inhibition predictions suggest high probability for CYP1A2 (93.2%) and CYP2D6 (93.8%) inhibition, with lower probabilities for CYP3A4 (81.5% negative) and CYP2C9 (85.3% negative) [1].

ADMET Predicted Profile
Class-level inference
TPSA 180.00 Ų, AlogP 1.27, water solubility 0.26 g/L, 80% oral bioavailability negative probability.
Informs solubility and permeability experimental design; distinct from non-glycosylated lignans.
In silico prediction (admetSAR 2.0); requires experimental validation.
ADMET prediction Drug-likeness In silico pharmacology

Natural Abundance and Isolation Yield: Phyllanthostatin A vs. Related Phyllanthus Glycosides

Phyllanthostatin A is obtained in exceptionally low natural abundance from Phyllanthus acuminatus roots, with an isolation yield of 0.007% from the methanol extract [1][2]. This low yield, coupled with the requirement for multi-step chromatographic purification including size exclusion chromatography, high-speed countercurrent distribution, and semi-preparative HPLC, fundamentally differentiates Phyllanthostatin A from more abundant lignans within the Phyllanthus genus [1]. While direct yield comparisons for other Phyllanthus glycosides vary by species and extraction protocol, Phyllanthostatin A's 0.007% yield positions it as a relatively scarce natural product glycoside, with commercial availability typically limited to milligram quantities (1-25 mg) .

Isolation Yield
Class-level inference
0.007% yield from P. acuminatus root MeOH extract; multi-step chromatographic purification.
Low natural abundance context; specialized tool compound, not bulk screening candidate.
Yield varies by species and protocol; comparator yields not precisely quantified.
Natural product isolation Extraction yield Phytochemistry

Phyllanthostatin A: Validated Research Applications Driven by Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Glycosylated vs. Non-Glycosylated Arylnaphthalene Lignans

Phyllanthostatin A provides a defined glycosylated comparator for SAR investigations probing how β-D-glucopyranose conjugation and 3-acetyloxymethyl substitution modulate the biological activity of the justicidin B core scaffold. The documented in vitro cytostatic activity (ED₅₀ 4 µg/mL, P388) and complete ZIKV viral load reduction in Vero cells establish baseline activity for the glycosylated form, enabling direct comparison with justicidin B (99.9% viral load reduction, defined endosomal mechanism) to isolate the contribution of glycosylation to potency and target engagement [1][2]. This application is directly supported by the quantified differentiation data in Evidence Items 1-3.

Time-Dependent Prodrug or Stability Studies Leveraging Glycosidic Lability

The documented slow transformation of Phyllanthostatin A to justicidin B in solution provides a unique experimental system for studying time-dependent hydrolysis kinetics, glycosidic prodrug activation, or the temporal separation of glycoside and aglycone biological effects [1][2]. Researchers can design assays that exploit this inherent lability to investigate whether observed biological activities derive from the intact glycoside, the liberated aglycone, or a combination of both species generated over the experimental time course. This application stems directly from the structural lability evidence presented in Evidence Item 2.

Antiviral Screening and Flavivirus Inhibition Mechanism Studies

Phyllanthostatin A serves as a glycosylated reference compound in antiviral screening panels against Zika virus and potentially related flaviviruses, based on the direct head-to-head evaluation demonstrating complete viral load reduction in Vero cells [1]. Inclusion of Phyllanthostatin A alongside justicidin B and other glycosylated lignans (tuberculatin, cleistanthin B, 5-O-β-D-glucopyranosyljusticidin B) enables systematic investigation of how glycosylation patterns influence antiviral potency, selectivity index, and stage-specific inhibition within the viral replication cycle. This application is validated by the quantitative differentiation evidence in Evidence Item 3.

Computational ADMET Model Validation and Glycoside Physicochemical Profiling

The comprehensive in silico ADMET predictions for Phyllanthostatin A (TPSA 180.00 Ų, AlogP 1.27, water solubility 0.26 g/L, CYP inhibition probabilities) provide a validated dataset for benchmarking computational models of glycosylated natural product drug-likeness [1]. Phyllanthostatin A can serve as a calibration standard for predicting membrane permeability, oral bioavailability (80% negative probability), and metabolic stability of structurally related lignan glycosides. The low natural abundance (0.007% isolation yield) further defines its role as a specialized reference compound for analytical method development rather than bulk screening applications. This application is directly supported by Evidence Items 4 and 5.

Application
Selection Property
Validation Focus
SAR studies: glycosylated vs. non-glycosylated lignans
Glycosylation-dependent potency and target engagement context
Cell-model endpoint review; comparator assay-response interpretation
Time-dependent prodrug or stability studies
Solution-state glycosidic lability profile
Hydrolysis kinetics; activity attribution to glycoside vs. aglycone
Antiviral screening and flavivirus inhibition studies
Glycosylated reference compound for antiviral panels
ZIKV viral load endpoint; stage-specific inhibition review
Computational ADMET model validation
Predicted physicochemical and ADMET dataset
In silico-to-experimental benchmarking for glycoside drug-likeness

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